Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate belongs to a class of compounds known as benzenesulfonamides, which are characterized by the presence of a sulfonamide group (SO2NH2) attached to a benzene ring. These compounds are known for their ability to inhibit carbonic anhydrases (CAs) []. This particular compound has demonstrated high affinity and selectivity for the carbonic anhydrase IX (CAIX) isozyme [].
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, notable for featuring both a trifluoromethyl group and a sulfamoyl group. This compound is utilized as a building block in organic synthesis and has applications in the development of new synthetic methodologies and reaction mechanisms.
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate can be sourced from various chemical suppliers and is classified under sulfonamide compounds, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, while the sulfamoyl group contributes to its potential interactions with biological targets .
The synthesis of methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-sulfamoyl-5-(trifluoromethyl)benzoic acid with methanol. This reaction is commonly catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme can be summarized as follows:
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.
The molecular structure of methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate features a benzene ring substituted with a sulfamoyl group at the 3-position and a trifluoromethyl group at the 5-position. The structural formula can be represented as:
Key data points include:
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate can undergo several chemical reactions:
The mechanism of action for methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl group facilitates hydrogen bonding and electrostatic interactions. These characteristics contribute to its biological activity, making it a candidate for therapeutic applications .
Relevant data on solubility indicates that it is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability in pharmaceutical applications .
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate has several scientific uses:
The synthesis of the benzoate core represents the foundational step in preparing methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate. Industrially viable routes typically employ 3-(trifluoromethyl)benzoic acid as the starting material, leveraging its commercial availability and structural suitability for subsequent functionalization. Esterification proceeds via acid-catalyzed Fischer esterification, where concentrated sulfuric acid (0.5-2.0 mol%) or p-toluenesulfonic acid (1.0-3.0 mol%) catalyzes the reaction between the carboxylic acid and methanol under reflux conditions (65-70°C) [1]. This method achieves conversion rates exceeding 95% within 4-6 hours, with the equilibrium driven by methanol solvent acting in dual roles as both reactant and medium.
Alternative methodologies utilize acyl chloride intermediates for enhanced reaction kinetics. This approach involves treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in catalytic dimethylformamide (DMF), generating the corresponding benzoyl chloride in situ. Subsequent quenching with anhydrous methanol at 0-5°C affords methyl 3-(trifluoromethyl)benzoate in near-quantitative yields (>98%) with minimal byproducts [1] [7]. The acyl chloride route proves particularly valuable for sterically hindered substrates or when operating under moisture-sensitive conditions.
A critical advancement in purification involves calcium carbonate-assisted workup to neutralize acidic byproducts. Post-reaction, the mixture is treated with aqueous calcium carbonate (10-15 wt%), forming insoluble calcium salts that are readily filtered. This eliminates aqueous base washes that risk ester hydrolysis, enhancing isolated yields to 90-93% while maintaining high purity (>99% by HPLC) [1].
Table 1: Comparative Analysis of Esterification Methods for Methyl 3-(trifluoromethyl)benzoate Synthesis
Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ (1 mol%) | 65-70°C | 6 | 92-95 | >98 |
Acyl Chloride Pathway | SOCl₂/DMF (catalytic) | 0-5°C (quench) | 2 (step 1) | 97-99 | >99 |
Lewis Acid Catalysis | FeCl₃·6H₂O (5 mol%) | 80°C | 3 | 88 | 97 |
Introduction of the sulfamoyl moiety (–SO₂NH₂) at the meta-position relative to the ester group requires precise substrate halogenation-regioselectivity. Methyl 3-(trifluoromethyl)benzoate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in the presence of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to yield methyl 3-chloro-5-(trifluoromethyl)benzoate as the predominant regioisomer (>85%) due to the directing effect of the electron-withdrawing trifluoromethyl group [1] . This intermediate serves as the critical electrophile for sulfamoylation.
The pivotal ammonolysis reaction employs ammonium hydroxide (NH₄OH) or ammonium salts (e.g., NH₄Cl with base) under carefully controlled conditions. Optimization studies reveal that:
An innovative one-pot chlorosulfonation/ammonolysis sequence bypasses isolation of the sulfonyl chloride intermediate. Treatment of methyl 3-(trifluoromethyl)benzoate with chlorosulfonic acid (ClSO₃H) at 0°C generates the sulfonyl chloride in situ, followed by direct quenching with cold concentrated ammonium hydroxide. This cascade achieves 75-80% yield of methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate with reduced processing time and waste [3].
Table 2: Optimization Parameters for Sulfamoyl Group Installation
Variable | Condition A | Condition B | Condition C | Optimal Range |
---|---|---|---|---|
Ammonia Source | NH₄OH (28% aq.) | NH₄Cl + Na₂CO₃ | NH₄HCO₃ | NH₄OH (2.5 eq.) |
Solvent | DMAc | DMSO | Toluene/Water biphasic | DMAc or NMP |
Temperature | 60°C | 100°C | 80°C | 80-90°C |
Time | 12 h | 3 h | 6 h | 4-6 h |
Isolated Yield | 65% | 88% | 78% | 85-90% |
Transitioning from batch to continuous flow chemistry addresses key scalability challenges in methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate manufacturing. The esterification step benefits significantly from tube reactor systems featuring static mixing elements. Methanol and 3-(trifluoromethyl)benzoic acid are premixed with catalytic sulfuric acid (0.8 mol%) and pumped through a titanium or Hastelloy reactor (15-20 m length, 5 mm ID) maintained at 70°C with a residence time of 30-40 minutes. This configuration achieves near-complete conversion (98.5%) with 5-8-fold productivity increases over batch reactors due to enhanced heat/mass transfer [1].
For sulfamoylation, multistage flow platforms integrate reaction and workup. The halogenated ester undergoes continuous nucleophilic displacement in a counter-current ammonia absorber unit, where superheated ammonia gas (120°C) reacts with the substrate dissolved in DMAc within a pressurized oscillatory flow reactor (10 bar). Immediate inline extraction with counterflowing water in a membrane contactor removes inorganic salts, yielding sulfonamide product in organic phase with >91% purity. This system minimizes ammonia usage (1.8 equivalents) and reduces processing time from hours to minutes [1] [5].
Vapor-phase fluorination technology (originally developed for trifluoromethylpyridine synthesis) inspires reactor designs for upstream trifluoromethyl precursor production. Fluidized-bed reactors employing chromium(III)-doped iron fluoride catalysts (Cr/FeF₃) enable continuous trifluoromethyl group installation via gas-phase halogen exchange at 300-350°C. This eliminates solvent waste and achieves 92-95% conversion of trichloromethyl precursors with catalyst lifetimes exceeding 400 hours [5].
Table 3: Continuous Flow Process Parameters for Key Synthetic Steps
Synthetic Stage | Reactor Type | Residence Time | Temperature | Pressure | Productivity (kg/h/L) |
---|---|---|---|---|---|
Esterification | Tubular (plug flow) | 35 min | 70°C | Ambient | 0.82 |
Sulfamoylation | Oscillatory flow | 8 min | 120°C | 10 bar | 1.15 |
Inline Extraction | Membrane contactor | 3 min | 25°C | 5 bar | N/A |
Traditional isolation methods generate substantial solvent waste during purification of synthetic intermediates. Aqueous bicarbonate washes for acid removal produce high-salinity effluent (up to 8 kg NaCl/kg product). Advanced strategies employ switchable hydrophilicity solvents (SHS) such as N,N-dimethylcyclohexylamine (DMCHA). Post-esterification, DMCHA solubilizes organic products while reversibly converting to a hydrophilic carbonate salt upon CO₂ sparging, facilitating separation from aqueous impurities. Subsequent CO₂ removal regenerates the solvent for reuse, reducing net solvent consumption by 70% [1].
Crystallization innovation centers on anti-solvent selection guided by Hansen solubility parameters. For methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate, optimal crystallization employs ethyl acetate as primary solvent and heptane as anti-solvent (3:1 v/v). This combination achieves 94% recovery with 99.5% purity while avoiding chlorinated solvents like dichloromethane . Computational solvent screening identifies bio-derived alternatives: limonene shows promise as a crystallization medium for the sulfonyl chloride intermediate, offering renewable sourcing and reduced terpene toxicity [3].
Chromatography-free purification of the final product leverages pH-dependent solubility. Controlled acidification (pH 4.5-5.0) of the reaction mixture precipitates unreacted starting acids while retaining the sulfonamide product in solution due to its weakly acidic nature (pKa ~10). Filtration followed by neutral crystallization yields pharmaceutical-grade material without silica gel chromatography, cutting purification costs by 40% and eliminating solid waste [1] .
Table 4: Green Chemistry Metrics for Intermediate Purification
Technique | Solvent Reduction | Energy Savings | Waste Reduction | Purity Maintained |
---|---|---|---|---|
Switchable Solvents (DMCHA) | 70% vs. extraction | 30% (no distill.) | 85% (aq. waste) | >99% |
Bio-based Crystallization | 45% (vs. IPA/water) | Comparable | 60% (VOC emissions) | 99.5% |
pH-Selective Precipitation | 90% (vs. chrom.) | 75% | 100% (silica waste) | 98.5% |
Compounds Mentioned in Article
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1